

# Spectroscopic Analysis of (2-Aminoethyl)phosphinic Acid: A Technical Overview

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## Compound of Interest

Compound Name: (2-Aminoethyl)phosphinic acid

Cat. No.: B1339957

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for **(2-Aminoethyl)phosphinic acid**. A comprehensive search for experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2-Aminoethyl)phosphinic acid** (CAS: 85618-16-2, Molecular Formula:  $C_2H_8NO_2P$ ) has revealed a significant lack of publicly available information. The data is often confused with its close structural analog, (2-Aminoethyl)phosphonic acid (CAS: 2041-14-7, Molecular Formula:  $C_2H_8NO_3P$ ), for which extensive spectroscopic data is available.

Due to the scarcity of data for the requested phosphinic acid, this guide will present the available data for the more thoroughly characterized (2-Aminoethyl)phosphonic acid as an illustrative example. Researchers should exercise caution and note that these spectra will differ from those of **(2-Aminoethyl)phosphinic acid**.

## Spectroscopic Data for (2-Aminoethyl)phosphonic Acid

The following tables summarize the key spectroscopic data points for (2-Aminoethyl)phosphonic acid.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J)	Assignment
$^1\text{H}$	$\text{D}_2\text{O}$	~3.3	Triplet	Not specified	$-\text{CH}_2\text{-N}$
$^1\text{H}$	$\text{D}_2\text{O}$	~2.2	Triplet	Not specified	$-\text{CH}_2\text{-P}$
$^{13}\text{C}$	$\text{D}_2\text{O}$	40.5	Not specified	Not specified	$-\text{CH}_2\text{-N}$
$^{13}\text{C}$	$\text{D}_2\text{O}$	28.5 (d)	Doublet	$J(\text{C-P}) = 135 \text{ Hz}$	$-\text{CH}_2\text{-P}$
$^{31}\text{P}$	$\text{D}_2\text{O}$	18.2	Not specified	Not specified	

## Infrared (IR) Spectroscopy

Vibrational Mode	Frequency ( $\text{cm}^{-1}$ ) Range	Intensity	Notes
O-H Stretch	3000 - 2600	Strong, Broad	Associated with the P-OH group
N-H Stretch	3200 - 2800	Medium, Broad	Overlaps with O-H and C-H stretches
C-H Stretch	2950 - 2850	Medium	Aliphatic C-H vibrations
P=O Stretch	1200 - 1100	Strong	Characteristic phosphonyl group absorption
P-O-H Bending	1040 - 875	Strong	
C-N Stretch	1250 - 1020	Medium-Weak	

## Mass Spectrometry (MS)

Technique	Ionization Mode	[M+H] <sup>+</sup> (Calculated)	[M-H] <sup>-</sup> (Calculated)	Key Fragments Observed (m/z)
Electrospray (ESI)	Positive/Negative	126.0314	124.0169	Fragmentation data is not readily available in summarized format.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data can vary significantly between instruments and laboratories. However, general methodologies are outlined below.

### NMR Spectroscopy

A sample of (2-Aminoethyl)phosphonic acid is dissolved in a suitable deuterated solvent, typically deuterium oxide ( $D_2O$ ) due to the compound's polarity. The solution is then placed in an NMR tube.  $^1H$ ,  $^{13}C$ , and  $^{31}P$  NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For  $^{13}C$  NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

### IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet of the sample can be prepared. A background spectrum is recorded first, followed by the sample spectrum.

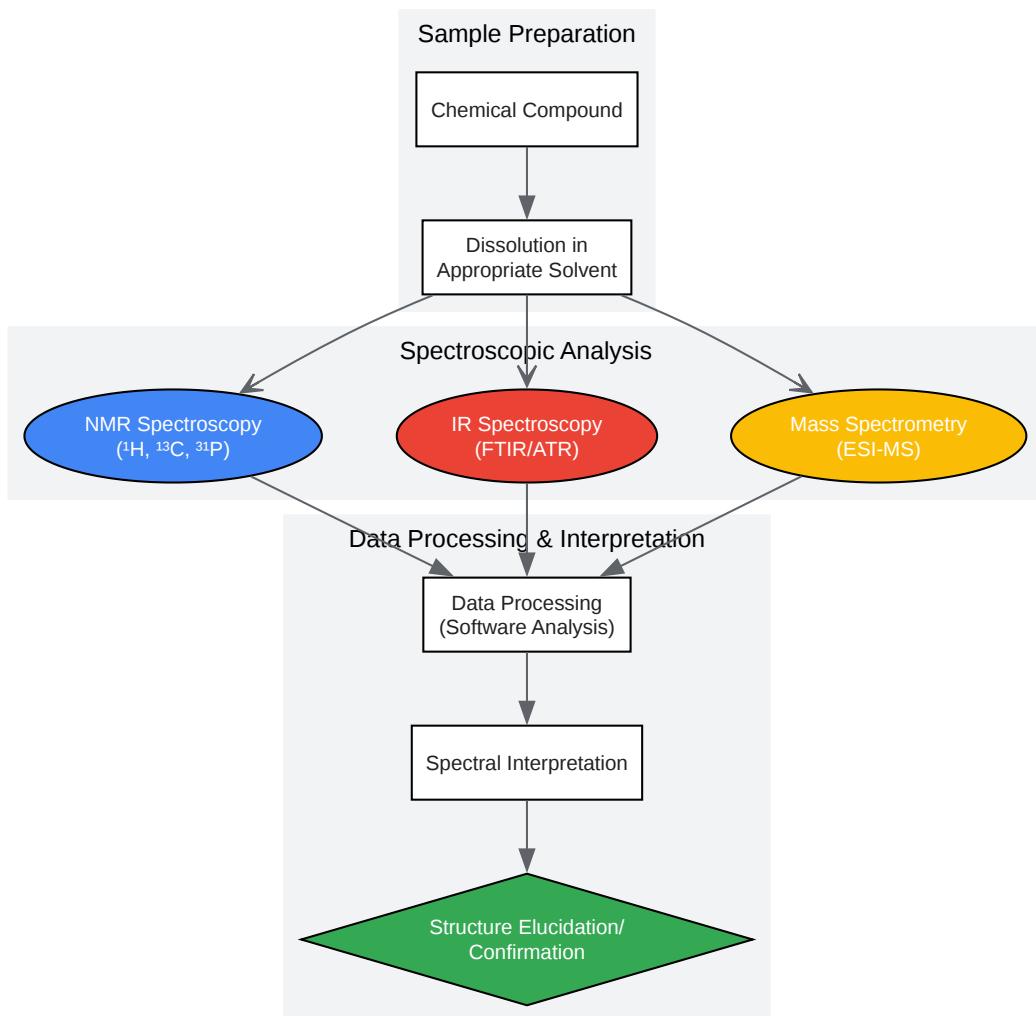
### Mass Spectrometry

For Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is dissolved in a suitable solvent mixture, such as water/methanol with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), to facilitate ionization. The solution is then infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ions.

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

## General Spectroscopic Analysis Workflow

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